molecular formula C19H18INO6 B3286733 Ethyl 4-{[(4-formyl-2-iodo-6-methoxyphenoxy)acetyl]amino}benzoate CAS No. 832674-64-3

Ethyl 4-{[(4-formyl-2-iodo-6-methoxyphenoxy)acetyl]amino}benzoate

Cat. No.: B3286733
CAS No.: 832674-64-3
M. Wt: 483.3 g/mol
InChI Key: XPNBCBIDSSAJOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[(4-formyl-2-iodo-6-methoxyphenoxy)acetyl]amino}benzoate (CAS 832674-64-3) is a structurally complex benzoate derivative with the molecular formula C₁₉H₁₈INO₆ and a molecular weight of 483.258 g/mol . Its structure comprises three key moieties:

Ethyl benzoate backbone: Provides ester functionality, enhancing solubility in organic solvents.

Acetyl amino linker: Connects the benzoate group to the substituted phenoxy ring, enabling hydrogen bonding and influencing crystallinity.

4-Formyl-2-iodo-6-methoxyphenoxy group: Features a formyl (-CHO) group at position 4, iodine at position 2, and methoxy (-OCH₃) at position 4.

The compound is stored at +4°C with a purity of 95%, typical for sensitive iodinated aromatic compounds . Its applications span medicinal chemistry (e.g., as a synthetic intermediate) and crystallography, where the iodine atom aids in phase determination via anomalous scattering in X-ray studies .

Properties

IUPAC Name

ethyl 4-[[2-(4-formyl-2-iodo-6-methoxyphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18INO6/c1-3-26-19(24)13-4-6-14(7-5-13)21-17(23)11-27-18-15(20)8-12(10-22)9-16(18)25-2/h4-10H,3,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNBCBIDSSAJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2I)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18INO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401162548
Record name Ethyl 4-[[2-(4-formyl-2-iodo-6-methoxyphenoxy)acetyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401162548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832674-64-3
Record name Ethyl 4-[[2-(4-formyl-2-iodo-6-methoxyphenoxy)acetyl]amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832674-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[[2-(4-formyl-2-iodo-6-methoxyphenoxy)acetyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401162548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 4-{[(4-formyl-2-iodo-6-methoxyphenoxy)acetyl]amino}benzoate, also known as ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate, is a synthetic compound characterized by its complex structure, which includes an ethyl ester group, a formyl group, an iodine atom, and a methoxy group attached to a phenoxy ring. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C19H18INO6
  • Molecular Weight : 483.254 g/mol
  • CAS Number : 832674-64-3

Synthesis

The synthesis of this compound typically involves several key steps:

  • Iodination : A methoxyphenol derivative is iodinated using iodine and an oxidizing agent.
  • Formylation : The iodinated product undergoes formylation to introduce the formyl group.
  • Esterification : The final step involves esterification to yield the desired compound.

These synthetic routes are critical in ensuring high yields and purity of the final product.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The formyl group can participate in nucleophilic addition reactions, while the iodine atom may undergo substitution reactions, influencing biochemical pathways.

Research Findings

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in the development of antibacterial agents.
  • Anticancer Potential : this compound has been evaluated for its effects on cancer cell lines. In vitro studies have shown varying degrees of cytotoxicity against different cancer cell types, indicating potential as an anticancer agent.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby modulating physiological responses.

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Study on Antifolate Activity : A related study investigated the synthesis and biological activity of analogues of tetrahydrofolic acid derivatives. While some analogues showed promising results against leukemia cells, others were found inactive due to structural limitations .
  • Evaluation of Antimicrobial Properties : Research into similar phenolic compounds demonstrated significant antimicrobial activity against various bacterial strains, suggesting that modifications in structure could enhance efficacy.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialPotential antibacterial properties
AnticancerCytotoxic effects on cancer cell lines
Enzyme InhibitionModulation of metabolic pathways

Comparison with Similar Compounds

Key Observations:

Halogen Effects :

  • Iodine (target compound) increases molecular weight and polarizability, enhancing crystallographic utility .
  • Bromine analogues (e.g., 1393484-96-2) exhibit lower molecular weights and may show improved stability in photochemical applications .

Substituent Positioning :

  • Methoxy groups at position 6 (target) vs. position 2 (692266-78-7) influence steric hindrance and electronic effects.
  • Formyl group placement (positions 2 or 4) alters reactivity in condensation reactions .

Linker Variations: The phenoxy-acetyl linker in the target compound enables conjugation with aromatic systems, while phenylacetyl derivatives (e.g., 6119-09-1) lack this feature, reducing planarity .

Physicochemical and Application Comparisons

Property Target Compound Ethyl 4-([(4-bromo-2-formylphenoxy)acetyl]amino)benzoate Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate
Solubility Moderate in DMSO, chloroform Higher in polar aprotic solvents Low in water, high in DMSO
Thermal Stability Decomposes >180°C Stable up to 200°C Stable up to 190°C
Applications Crystallography, drug design Photodynamic therapy intermediates Agrochemical intermediates
Synthetic Complexity High (due to iodine) Moderate Low

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-{[(4-formyl-2-iodo-6-methoxyphenoxy)acetyl]amino}benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-{[(4-formyl-2-iodo-6-methoxyphenoxy)acetyl]amino}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.